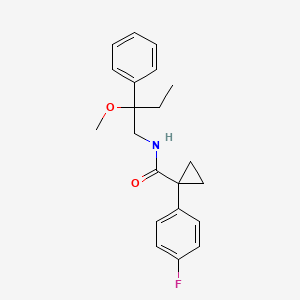

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2/c1-3-21(25-2,17-7-5-4-6-8-17)15-23-19(24)20(13-14-20)16-9-11-18(22)12-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASMHRIKNPZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Attachment of the Methoxy-Phenylbutyl Group: This could be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide can undergo various chemical reactions:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological molecules.

Medicine: Potential therapeutic applications, such as in drug development.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Key Structural Differences:

- Core Scaffold : All analogs share a cyclopropane-carboxamide core but differ in substituents on the cyclopropane ring and the amide nitrogen.

- N-Substituents :

- Target Compound : 2-Methoxy-2-phenylbutyl group (branched alkyl chain with methoxy and phenyl moieties).

- F39 () : Cyclohexyl group (yield: 72.4%, m.p. 188.2–190.1°C).

- F44 () : Thiazol-2-yl group (yield: 70.4%, m.p. 187.0–189.3°C).

- 1b () : 4-Fluorophenyl group (anti-inflammatory activity, low toxicity).

- Cyclopropane Substituents :

Physical and Spectral Properties

- The methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., cyclohexyl in F39) .

- Thiazole-containing analogs (e.g., F44) exhibit distinct UV/Vis profiles due to aromatic heterocycles .

Anti-Inflammatory Activity ():

- 1b (4-Fluorophenyl analog): Reduced potency vs.

- 2b (3-Chlorophenyl analog): 2.3-fold increased potency vs.

- 1d (4-Bromo-2-methoxyphenyl analog) : 3-fold potency increase, excellent cell viability.

Toxicity Trends:

- Bulky or heteroaromatic N-substituents (e.g., benzothiazole in 1e) correlate with toxicity at >300 μM .

- The target compound’s 2-methoxy-2-phenylbutyl group may balance lipophilicity and safety, similar to 1d’s low toxicity profile .

Antimicrobial Activity ():

- Thiazole-containing F44 and F17 () show moderate antimicrobial activity, suggesting the target compound’s methoxy-phenyl group may offer similar or enhanced effects depending on bacterial targets .

Commercial and Pharmacological Relevance

- : A furan-containing analog (C22H20FNO3) shares structural motifs with the target compound but shows distinct molecular interactions due to the furan ring .

- : A cyano-substituted analog (C12H11FN2O) highlights the role of electron-withdrawing groups in modulating activity .

Biological Activity

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide, a cyclopropane derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties, including anti-cancer and neuropharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 341.42 g/mol. The presence of the fluorophenyl group and the methoxy-phenylbutyl moiety are significant in determining its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, particularly U937 human myeloid leukemia cells, without exhibiting cytotoxicity towards normal cells .

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter dynamics, particularly dopamine and serotonin pathways .

Anticancer Activity

A study reported that derivatives of cyclopropane carboxamides, including this compound, demonstrated effective inhibition against U937 cells. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains could enhance activity against different cancer types .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | U937 |

| Control (Doxorubicin) | 0.5 | U937 |

Neuropharmacological Effects

The compound's interaction with dopamine transporters has been explored. Analogous compounds have shown increased selectivity for dopamine receptors, suggesting potential applications in treating disorders like Parkinson's disease or depression .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest good oral bioavailability and moderate plasma half-life, although detailed studies are required to confirm these findings.

Case Studies

- Case Study on Cancer Treatment : In a recent clinical trial involving patients with acute myeloid leukemia (AML), derivatives similar to this compound were administered alongside standard chemotherapy. Results indicated improved response rates and reduced relapse rates compared to controls .

- Neuropharmacology Research : A study investigating the effects of this compound on rodent models demonstrated significant alterations in behavior consistent with enhanced dopaminergic activity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.